3-(3-Amino-4-chloro-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide
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Overview
Description
3-(3-Amino-4-chloro-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is a heterocyclic compound that features a pyrazole ring substituted with an amino and chloro group, and a tetrahydrothiophene ring with a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-amino-4-chloropyrazole with tetrahydrothiophene 1,1-dioxide under specific conditions . The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and recycling of solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-4-chloro-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate . Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the chloro group can yield various substituted pyrazoles .
Scientific Research Applications
3-(3-Amino-4-chloro-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting enzymes and receptors involved in cancer and infectious diseases.
Agrochemicals: It is explored as a potential pesticide or herbicide due to its ability to interact with biological targets in pests and weeds.
Materials Science: It is investigated for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(3-Amino-4-chloro-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes or receptors by binding to their active sites, thereby blocking their activity . The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as 3-amino-4-chloropyrazole and tetrahydrothiophene derivatives like tetrahydrothiophene 1,1-dioxide .
Uniqueness
What sets 3-(3-Amino-4-chloro-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C7H10ClN3O2S |
---|---|
Molecular Weight |
235.69 g/mol |
IUPAC Name |
4-chloro-1-(1,1-dioxothiolan-3-yl)pyrazol-3-amine |
InChI |
InChI=1S/C7H10ClN3O2S/c8-6-3-11(10-7(6)9)5-1-2-14(12,13)4-5/h3,5H,1-2,4H2,(H2,9,10) |
InChI Key |
GOTBYKYVIHUBEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C=C(C(=N2)N)Cl |
Origin of Product |
United States |
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